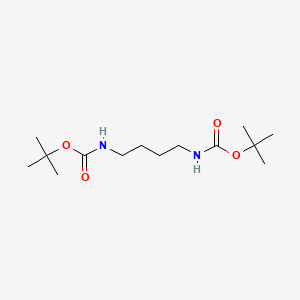

N,N'-Di-Boc-1,4-butanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZLAYXMYQYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Chemical Significance of N,n Di Boc 1,4 Butanediamine

N,N'-Di-Boc-1,4-butanediamine, with the systematic IUPAC name tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate, possesses a simple yet elegant structure that underpins its chemical utility. google.com The molecule consists of a four-carbon aliphatic chain (the butanediamine backbone) flanked by two secondary amine functionalities. Crucially, both amine groups are protected by the tert-butoxycarbonyl (Boc) group.

This symmetrical protection strategy imparts several key characteristics. The Boc groups are sterically bulky and electronically withdrawing, rendering the nitrogen atoms significantly less nucleophilic and basic compared to the parent 1,4-butanediamine. This masking of reactivity is essential in multi-step syntheses, preventing unwanted side reactions at the amine sites. Furthermore, the Boc groups are renowned for their stability under a wide range of reaction conditions, including those involving most nucleophiles and bases, yet they can be readily and selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA). This predictable and clean deprotection, which liberates the free diamine, is a cornerstone of its application in complex synthetic sequences.

The physicochemical properties of this compound are well-documented and contribute to its ease of handling and application in various solvent systems.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H28N2O4 |

| Molecular Weight | 288.38 g/mol |

| Appearance | White to yellow solid |

| IUPAC Name | tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |

| CAS Number | 33545-97-0 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in many organic solvents |

Data sourced from PubChem and commercial supplier information. nih.govachemblock.comsigmaaldrich.com

Historical Context and Evolution of Amine Protection in Diamine Chemistry

The strategic use of protecting groups is a fundamental concept in organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The development of the tert-butoxycarbonyl (Boc) protecting group in the 1960s was a landmark achievement, initially revolutionizing the field of peptide synthesis. chemimpex.com Its robustness and the mild conditions required for its removal made it a staple in the synthetic chemist's toolbox. chemimpex.com

The challenge of selectively manipulating diamines, however, presented a more complex problem. Symmetrical diamines like 1,4-butanediamine possess two equally reactive nucleophilic sites. Achieving selective mono-functionalization while leaving the other amine available for subsequent reactions was a significant hurdle. Early methods often resulted in mixtures of mono- and di-substituted products, necessitating tedious purification steps.

To address this, various strategies for the mono-protection of diamines have been developed over the years. One effective approach involves the in situ generation of one equivalent of a hydrohalic acid (like HCl) from reagents such as chlorotrimethylsilane (B32843) or thionyl chloride. This protonates one of the amine groups, rendering it unreactive towards the protecting agent, thus favoring mono-protection. More recently, innovative methods have emerged, such as the use of carbon dioxide as a green and transient protecting group for the mono-acylation of diamines. achemblock.com

The synthesis and availability of N,N'-Di-Boc-1,4-butanediamine represents a different, yet equally powerful, strategy. By protecting both amine groups, it provides a stable, storable, and versatile building block. The two protected amines can be deprotected simultaneously to reveal the parent diamine for symmetric derivatization. Alternatively, in more advanced applications, the development of orthogonal protection strategies allows for the selective deprotection of one Boc group in the presence of other protecting groups, offering a pathway to unsymmetrical functionalization. This evolution in protecting group chemistry for diamines has been crucial for the synthesis of complex polyamines and other nitrogen-containing molecules. bldpharm.com

Role As a Privileged Scaffold in Advanced Chemical Synthesis and Methodology Development

Strategies for the N-Boc Protection of 1,4-Butanediamine

The protection of 1,4-butanediamine with a Boc group can be challenging due to the presence of two identical primary amine functionalities. sigmaaldrich.com Controlling the reaction to achieve either mono- or di-protection requires careful selection of reaction conditions and stoichiometry.

Di-tert-butyl Dicarbonate (B1257347) (Boc2O) Based Protocols

Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is the most common reagent for the introduction of the Boc group. scispace.comfishersci.co.uk The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, leading to the formation of the corresponding carbamate (B1207046).

The N-Boc protection of amines using Boc₂O can be performed under both aqueous and anhydrous conditions. wikipedia.orgorganic-chemistry.org

Aqueous Conditions: The reaction is often carried out in a biphasic system of water and an organic solvent like chloroform (B151607) or in an aqueous/organic solvent mixture such as water/tetrahydrofuran (B95107) (THF) or water/methanol (B129727)/triethylamine. wikipedia.orgfishersci.co.ukwordpress.com A base, such as sodium hydroxide (B78521) or sodium bicarbonate, is typically added to neutralize the acidic byproducts and drive the reaction to completion. wikipedia.orgfishersci.co.uk A notable advantage of using aqueous conditions is the potential for catalyst-free N-tert-butyloxycarbonylation of amines, which can proceed chemoselectively without the formation of common side products like isocyanates or N,N-di-Boc derivatives. organic-chemistry.org

Anhydrous Conditions: Anhydrous conditions for Boc protection typically involve the use of an organic solvent such as tetrahydrofuran (THF) or acetonitrile. wikipedia.orgfishersci.co.uk In these systems, a base like 4-dimethylaminopyridine (B28879) (DMAP) is often employed. wikipedia.org While standard procedures often avoid water, its inclusion can sometimes enhance the solubility of the starting amine. wordpress.com For substrates sensitive to water, strictly anhydrous conditions are necessary.

A general procedure for the di-Boc protection of 1,4-butanediamine involves dissolving the diamine in a suitable solvent and adding Boc₂O, often in the presence of a base. For instance, reacting 1,4-butanediamine with di-tert-butyl dicarbonate in THF can selectively protect one amine group, yielding N-Boc-1,4-butanediamine. To achieve the di-protected product, this compound, a molar ratio of at least 2:1 of Boc₂O to 1,4-butanediamine is required.

Table 1: Comparison of Aqueous and Anhydrous Conditions for N-Boc Protection

| Feature | Aqueous Conditions | Anhydrous Conditions |

| Solvent System | Water, Water/Organic Solvent Mixtures (e.g., THF, Chloroform) | Organic Solvents (e.g., THF, Acetonitrile) |

| Base | Sodium Hydroxide, Sodium Bicarbonate | 4-Dimethylaminopyridine (DMAP) |

| Advantages | Can be catalyst-free, environmentally benign. organic-chemistry.org | Suitable for water-sensitive substrates. |

| Disadvantages | May not be suitable for all substrates. | May require stricter control of reaction environment. |

To improve the efficiency and selectivity of the N-Boc protection of diamines, various catalytic systems have been developed. These catalysts often facilitate the reaction under milder conditions and can be recycled and reused, aligning with the principles of green chemistry.

Ionic liquids (ILs) have emerged as effective and recyclable catalysts for the N-Boc protection of amines. academie-sciences.frsid.ir They are considered environmentally friendly due to their low volatility and high thermal stability. sid.ir Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]), can catalyze the reaction under solvent-free conditions at room temperature. academie-sciences.fr The catalytic mechanism is believed to involve the electrophilic activation of Boc₂O by the ionic liquid, making the carbonyl group more susceptible to nucleophilic attack by the amine. organic-chemistry.orgacademie-sciences.fr This method has shown good to excellent yields for a variety of amines and avoids common side reactions. academie-sciences.fr Another example is 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) {[Dsim]HSO4}, which has been used as an efficient catalyst in ethanol (B145695) at room temperature. sid.ir

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) serves as both a solvent and a recyclable organocatalyst for the chemoselective mono-N-Boc protection of amines. organic-chemistry.orgresearchgate.net This method is notable for its rapid reaction times (5-30 minutes) at room temperature and high yields (up to 99%) without the need for additional acidic or basic catalysts. organic-chemistry.org The process is environmentally benign, and the HFIP can be recovered and reused. organic-chemistry.orgresearchgate.net A key advantage is the avoidance of side products such as isocyanates, ureas, and N,N-di-Boc derivatives. organic-chemistry.orgresearchgate.net The progress of the reaction can be visually monitored by the effervescence of carbon dioxide gas. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for N-Boc Protection of Aniline with (Boc)₂O thieme-connect.com

| Entry | Catalyst | Catalyst Load (%) | Reaction Time | Yield (%) |

| 1 | Yttria-zirconia | 20 mol% | 14 hours | 90 |

| 2 | Zn(ClO₄)₂·6H₂O | 5 mol% | 12 hours | 92 |

| 3 | HFIP | - | 10 minutes | 98 |

Perchloric acid supported on silica (B1680970) gel (HClO₄–SiO₂) is a highly efficient, inexpensive, and reusable heterogeneous catalyst for the N-tert-butoxycarbonylation of amines. organic-chemistry.orgresearchgate.net This solid acid catalyst promotes the reaction at room temperature under solvent-free conditions. organic-chemistry.orgresearchgate.net The use of a supported catalyst simplifies the work-up procedure, as the catalyst can be easily separated by filtration and reused without significant loss of activity. researchgate.netresearchgate.net This method is chemoselective and avoids the formation of undesired side products. researchgate.net Other supported acid catalysts, such as silica-boric acid (SiO₂-H₃BO₃), have also been employed for the N-Boc protection of amines, offering mild and efficient reaction conditions. troindia.in

Catalytic Approaches for N-Boc Protection of Diamines

Iodine Catalysis

Molecular iodine has emerged as an efficient and practical catalyst for the N-tert-butyloxycarbonylation of amines, including diamines like 1,4-butanediamine. researchgate.netacs.org This method offers the advantage of proceeding under solvent-free conditions at ambient temperature. researchgate.net Typically, a catalytic amount of iodine (e.g., 10 mol%) is used with di-tert-butyl dicarbonate ((Boc)₂O) to achieve the desired N-Boc protection. researchgate.net This approach is noted for its high efficiency and applicability to a diverse range of amines. researchgate.net In the context of synthesizing mono-Boc protected diamines, iodine catalysis has been employed in conjunction with an acid to temporarily block one of the amino groups. sciforum.netrsc.org For instance, by treating a diamine with one equivalent of trifluoroacetic acid (TFA) followed by (Boc)₂O and catalytic iodine, selective mono-N-Boc protection can be achieved. sciforum.netrsc.org

Catalyst-Free Conditions for Amine N-tert-Butyloxycarbonylation

An environmentally benign and efficient protocol for the N-tert-butyloxycarbonylation of amines has been developed that operates under catalyst-free conditions. nih.govsci-hub.seorganic-chemistry.org This method often utilizes water or a mixture of water and a minimal amount of an organic solvent like acetone (B3395972) to facilitate the reaction between the amine and (Boc)₂O. nih.govorganic-chemistry.org The reaction proceeds smoothly at room temperature, providing the corresponding N-Boc protected amines in excellent yields and short reaction times. nih.govorganic-chemistry.org A key advantage of this approach is its high chemoselectivity, with no significant formation of side products such as isocyanates or ureas. nih.govorganic-chemistry.orgnih.gov For diamines, this method can be adapted for mono-protection by carefully controlling the stoichiometry of the reagents. researchgate.net Some solvent-free, catalyst-free methods have also been reported, where simply mixing the amine and (Boc)₂O at room temperature initiates the reaction, often with an evolution of heat. sci-hub.sesemanticscholar.org This technique has been shown to be effective for a range of aliphatic and aromatic amines, yielding mono-N-Boc derivatives efficiently. sci-hub.seresearchgate.net

Advanced Synthetic Routes to this compound Derived Scaffolds

This compound serves as a versatile precursor for the synthesis of more complex molecular scaffolds, particularly those containing guanidine and carbamide functionalities.

Direct Guanidinylation Protocols Utilizing this compound Precursors

Direct guanidinylation of primary amines using protected guanidinylating agents is a streamlined approach to synthesize guanidine-containing molecules. acs.org This method avoids the need for a latent amine precursor, thus simplifying the synthetic sequence. acs.org

A key application of this strategy is the synthesis of N,N'-di-Boc-agmatine. nih.gov This is achieved through the direct guanidinylation of 1,4-butanediamine with a suitable N,N'-di-Boc-protected guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent). acs.orgnih.govorganic-chemistry.org The reaction is typically performed under high dilution conditions to favor the desired mono-guanidinylation. acs.org This method provides a direct route to protected agmatine (B1664431) derivatives, which are valuable intermediates in medicinal chemistry. organic-chemistry.orgthieme-connect.com Other reagents and methods have also been developed for the synthesis of N,N'-di-Boc-protected guanidines from amines, including the use of cyanuric chloride as an activating agent for di-Boc-thiourea, which offers a more environmentally friendly alternative to heavy-metal activators like HgCl₂. organic-chemistry.orgresearchgate.netthieme-connect.com

The following table summarizes a typical procedure for the synthesis of Di-Boc-agmatine.

| Step | Reagent/Condition | Purpose |

| 1 | 1,4-butanediamine, Et₃N in CH₂Cl₂ | Preparation of the amine solution |

| 2 | N,N'-di-Boc-N''-triflylguanidine in CH₂Cl₂ | Dropwise addition of the guanidinylating agent |

| 3 | Stir at ambient temperature for 12h | Reaction completion |

| 4 | Aqueous NaHCO₃ wash, column chromatography | Purification of the product |

Table 1: Synthesis of Di-Boc-agmatine

N,N'-Di-Boc-protected amines can be converted into reactive isocyanates, which are key intermediates for forming complex carbamide (urea) linkages. nih.govacs.org A common method for this transformation involves treating the Boc-protected amine with a dehydrating agent or an activating reagent combination. acs.orgresearchgate.netorganic-chemistry.org For example, di-Boc-agmatine can be converted to the corresponding isocyanate by reacting it with triphosgene (B27547) in a biphasic solvent system. acs.orgnih.gov This reactive isocyanate can then be coupled with various nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively. acs.orgorganic-chemistry.org This two-step, one-pot procedure allows for the efficient synthesis of a wide range of disubstituted and trisubstituted ureas. acs.org The use of Hendrickson's "POP" reagent has also been shown to be an efficient method for generating isocyanates from N-Boc carbamates. researchgate.net

The following table outlines the general transformation of a Boc-protected amine to a urea (B33335) derivative.

| Step | Reagent/Condition | Intermediate/Product |

| 1 | Boc-protected amine, 2-chloropyridine, trifluoromethanesulfonyl anhydride | In situ generation of isocyanate |

| 2 | Addition of a primary or secondary amine | Unsymmetrical or symmetrical urea |

Table 2: Urea Synthesis from Boc-Protected Amines

Integration into Polyamine Synthesis (e.g., Homocaldopentamine)

This compound serves as a critical building block in the synthesis of complex polyamines, such as homocaldopentamine (B1214810). The synthesis of such polyamines often involves a stepwise approach where the Boc-protected diamine is sequentially alkylated and deprotected to build the polyamine chain.

For instance, the synthesis of a penta-N-protected homocaldopentamine has been achieved using N-Boc-1,4-diaminobutane as a starting material. acs.org The process involves the reaction of N-Boc-1,4-diaminobutane with a suitable electrophile, followed by a series of protection and deprotection steps to elongate the polyamine backbone. acs.org This strategy allows for the regioselective functionalization of the polyamine chain, which is essential for creating complex and well-defined polyamine architectures. acs.org

Derivatization for Peptidomimetic and Oligourea Synthesis

The derivatization of this compound is extensively used in the synthesis of peptidomimetics and oligoureas. The Boc protecting groups allow for the selective modification of the diamine backbone, enabling the introduction of various functional groups to mimic peptide structures or to form urea linkages.

In peptidomimetic synthesis, the protected diamine can be incorporated into peptide sequences to introduce conformational constraints or to replace labile peptide bonds, thereby enhancing biological stability and activity. The synthesis of di- to tetrapeptides has been demonstrated using Boc-protected amino acids, where the deprotected amino group of one unit reacts with the next Boc-protected amino acid. researchgate.net

Selective Deprotection Methodologies for Boc Groups from Derived Compounds

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and critical step in organic synthesis. Various methods have been developed for the deprotection of Boc-protected amines, each with its own advantages regarding selectivity and reaction conditions.

Acid-Catalyzed Deprotection (e.g., Trifluoroacetic Acid, HCl/Dioxane)

Acid-catalyzed deprotection is the most widely used method for removing Boc groups. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are highly effective. wiley-vch.de The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. acsgcipr.org

This method is generally fast and efficient. For example, Boc-protected polyamine-porphyrin conjugates have been successfully deprotected using TFA in dichloromethane (B109758), resulting in high yields of the final products. nih.gov However, the harsh acidic conditions can sometimes lead to the cleavage of other acid-labile protecting groups or cause side reactions in sensitive substrates. researchgate.net

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | researchgate.netnih.gov |

| Hydrogen Chloride (HCl) | 4M in Dioxane | wiley-vch.de |

Lewis Acid-Mediated Deprotection (e.g., FeCl₃)

Lewis acids offer an alternative to protic acids for Boc deprotection. The mechanism is similar, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates the fragmentation of the carbamate. acsgcipr.org Ferric chloride (FeCl₃) has been reported as a mild and cost-effective Lewis acid for the removal of Boc groups from N-terminal amino acids in both solution and solid-phase peptide synthesis. researchgate.net This method is particularly useful when other acid-sensitive functionalities are present in the molecule. acsgcipr.org Other Lewis acids such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃) have also been employed for this purpose. acsgcipr.org

Table 2: Lewis Acids for Boc Deprotection

| Lewis Acid | Typical Conditions | Reference |

| Ferric Chloride (FeCl₃) | Catalytic amount in a suitable solvent | researchgate.net |

| Zinc Bromide (ZnBr₂) | Stoichiometric amounts | acsgcipr.org |

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts | acsgcipr.org |

Heterogeneous Catalysis for Boc Deprotection (e.g., Silica Gel in Refluxing Toluene)

Heterogeneous catalysts provide a practical advantage for Boc deprotection by simplifying product purification. The catalyst can be easily removed by filtration, avoiding aqueous workup procedures. acsgcipr.org Silica gel has been shown to be an effective catalyst for the deprotection of N-Boc groups when refluxed in toluene, with reactions typically completing within 5 hours in high yields. jlu.edu.cn This method is particularly advantageous for its mildness and selectivity. researchgate.netresearchgate.net Other solid acid catalysts, such as montmorillonite (B579905) K10 clay and HY-zeolite, have also been successfully used for the selective removal of Boc groups. acsgcipr.orgscispace.com

Table 3: Heterogeneous Catalysts for Boc Deprotection

| Catalyst | Conditions | Reference |

| Silica Gel | Refluxing Toluene | jlu.edu.cn |

| Montmorillonite K10 | Mildly acidic conditions | scispace.com |

| HY-Zeolite | Mildly acidic conditions | acsgcipr.orgresearchgate.net |

Fluoride-Mediated Deprotection for Related Protective Groups (e.g., TBAF, CsF)

While less common for Boc deprotection itself, fluoride-mediated methods are highly effective for the removal of related silyl-based protecting groups, which are often used in conjunction with Boc protection in polyamine synthesis. Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and cesium fluoride (CsF) are used to cleave silyl (B83357) ethers, for instance, in the final steps of a synthesis to unmask a hydroxyl group. acs.org In some specific cases, TBAF in refluxing THF has been reported to remove N-Boc groups, offering good yields and selectivity for substrates sensitive to acid and base. researchgate.net

Orthogonal Deprotection Strategies in Complex Synthetic Sequences

In the synthesis of complex molecules derived from this compound or related polyamines, orthogonal deprotection is a critical strategy. This approach involves the use of multiple, distinct protecting groups within a single molecule, where each type of group can be removed under specific conditions without affecting the others. This allows for the sequential and regioselective modification of different amino functionalities within a complex polyamine backbone. The tert-butoxycarbonyl (Boc) group, being labile to strong acids like trifluoroacetic acid (TFA), serves as a foundational protecting group against which other groups can be employed orthogonally. jkchemical.com

The challenge in differentiating the two identical primary amino groups of 1,4-butanediamine necessitates sophisticated protection strategies to achieve selective functionalization. Orthogonal systems are paramount when building complex structures, such as polyamine conjugates or analogs of natural products, where precise control over the sequence of reactions is required. acs.orgbath.ac.uk

Table 1: Selected Orthogonal Protecting Groups for Amines in Polyamino Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc |

|---|---|---|---|

| Allyloxycarbonyl | Aloc/Alloc | Pd(PPh₃)₄ and a scavenger (e.g., pyrrolidine, N,N'-dimethylbarbituric acid) | Yes |

| 2-Nitrobenzenesulfonyl | Ns/Nosyl | Thiol (e.g., β-mercaptoethanol, p-methoxythiophenol) and a base (e.g., DBU, K₂CO₃) | Yes |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Trifluoroacetyl | Tfa | Mild base (e.g., methanolic ammonia, K₂CO₃) | Yes |

| (Trimethylsilyl)ethylsulfonyl | SES | Fluoride source (e.g., CsF) | Yes |

Detailed Research Findings

Research in polyamine synthesis provides several examples of sophisticated orthogonal deprotection strategies. These strategies enable the construction of highly complex molecules that would be otherwise inaccessible.

One versatile strategy for the asymmetric functionalization of symmetric polyamines involves a combination of Allyloxycarbonyl (Aloc) and 2-Nitrobenzenesulfonyl (Nosyl) protecting groups. acs.org This approach is particularly advantageous for solid-phase synthesis on acid-labile resins, where the use of Boc protection would be incompatible. acs.org The Aloc group can be selectively removed using a palladium catalyst, while the Nosyl group is cleaved under mild conditions with a thiol and a base, leaving acid-sensitive linkers and other protecting groups intact. acs.org

A notable example of a highly complex orthogonal scheme is the synthesis of a penta-N-protected homocaldopentamine derivative. acs.org This synthesis demonstrates the simultaneous use of five distinct amino-protecting groups, each designed for selective removal at a specific stage. The strategy allowed for the regioselective deprotection and subsequent functionalization of each nitrogen atom along the polyamine chain. acs.org

Table 2: Orthogonal Deprotection Sequence in a Complex Polyamine Synthesis

| Protecting Group | Reagent for Deprotection | Stage of Synthesis |

|---|---|---|

| Allyl | Tetrakis(triphenylphosphine)palladium and N,N'-dimethylbarbituric acid | Unveiling a specific primary amine for coupling |

| tert-Butoxycarbonyl (BOC) | Trifluoroacetic acid (TFA) | Deprotection following initial modifications |

| (Trimethylsilyl)ethylsulfonyl (SES) | Cesium Fluoride (CsF) in DMF | Cleavage under fluoride-mediated conditions |

| 2,2,2-Trichloro-tert-butoxycarbonyl (TCBOC) | Zinc dust in dilute acid | Removal under reductive conditions |

| Azido (N₃) | Triphenylphosphine in THF/water | Mild reduction to a primary amine |

Data sourced from a study on the synthesis of penta-N-protected homocaldopentamine. acs.org

Further refinement in selectivity can be achieved even among identical protecting groups under different chemical environments. For instance, studies have shown that zinc bromide (ZnBr₂) in dichloromethane can selectively cleave Boc groups from secondary amines while leaving primary N-Boc groups unaffected. jkchemical.comtandfonline.com More recent advancements include the use of thermal deprotection in continuous flow systems, which has demonstrated the potential to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by precisely controlling the reaction temperature. acs.org These methods provide an additional layer of control, expanding the toolkit for chemists designing intricate synthetic sequences involving polyamine scaffolds.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | di-tert-butyl butane-1,4-diyldicarbamate |

| 1,4-Butanediamine | Putrescine |

| Trifluoroacetic acid | TFA |

| Allyloxycarbonyl | Aloc / Alloc |

| Tetrakis(triphenylphosphine)palladium | Pd(PPh₃)₄ |

| 2-Nitrobenzenesulfonyl | Ns / Nosyl |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Trifluoroacetyl | Tfa |

| (Trimethylsilyl)ethylsulfonyl | SES |

| Cesium Fluoride | CsF |

| N,N'-dimethylbarbituric acid | NDMBA |

| 2,2,2-Trichloro-tert-butoxycarbonyl | TCBOC |

| Zinc bromide | ZnBr₂ |

| Dichloromethane | DCM |

Building Block in Complex Molecule Construction

The symmetrical nature of this compound, combined with the acid-labile Boc protecting groups, makes it an ideal scaffold for the synthesis of complex molecules. The 1,4-butanediamine core provides a flexible four-carbon spacer that can be incorporated into a wide array of molecular frameworks.

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. chemimpex.com Its utility is particularly pronounced in the development of drugs targeting neurological disorders and in peptide synthesis where selective amine modification is required. chemimpex.com

A notable application is in the synthesis of complex aminoguanidine-containing natural products. For instance, a direct aminoguanidinylation approach utilizes a derivative of 1,4-butanediamine to construct the core of these intricate molecules. nih.gov The synthesis begins with the high-yield preparation of an N,N'-di-Boc-protected guanidine from 1,4-butanediamine. nih.gov This intermediate is then converted to a reactive isocyanate, which can be coupled with other fragments to build the final complex natural product. nih.gov This strategy highlights the importance of the protected diamine in facilitating the construction of pharmaceutically relevant scaffolds.

The use of this compound is instrumental in achieving high-specificity and high-yield syntheses. The Boc protecting groups prevent unwanted side reactions at the amine positions, allowing for precise chemical transformations at other sites of a molecule. Once the desired modifications are complete, the Boc groups can be cleanly removed under acidic conditions to reveal the primary amines for further functionalization.

A clear example of this is a protocol for the direct guanidinylation of amines, where N,N'-di-Boc-protected guanidine derived from 1,4-butanediamine is a key reagent. nih.gov This method allows for the efficient and high-yielding synthesis of complex guanidine-containing molecules, which are important pharmacophores.

Table 1: Example of High-Yield Synthesis using a 1,4-Butanediamine-Derived Intermediate

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Goodman's Reagent | 1,4-Butanediamine | N,N'-di-Boc-protected guanidine | High | nih.gov |

This high-yield conversion underscores the efficiency of using protected diamines in constructing complex molecular architectures.

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Synthetic analogs of these molecules are of great interest for various biomedical applications, including the development of novel antibiotics and diagnostic imaging agents.

This compound (or its mono-protected form, N-Boc-1,4-diaminobutane) is a crucial precursor in the synthesis of siderophore analogs. A notable example is the synthesis of Aminochelin, a catechol-type siderophore. unimi.it The synthesis involves the coupling of protected 2,3-dihydroxybenzoic acid with N-Boc-1,4-diaminobutane. unimi.it Following the coupling reaction, the protecting groups are removed to yield the final Aminochelin molecule. unimi.it This synthetic route demonstrates the direct incorporation of the butanediamine backbone, provided by the protected precursor, into the final siderophore structure. The use of the Boc-protected diamine ensures that the coupling reaction proceeds specifically at the desired amine group.

Engineering Functional Polymeric Materials

In the realm of materials science, this compound is utilized to create advanced polymeric materials with tailored properties. Its bifunctional nature allows it to act as a linker or crosslinker, influencing the final architecture and characteristics of the polymer network.

This compound, after deprotection of the Boc groups to reveal the primary amines, functions as a crosslinking agent in polymer chemistry. sigmaaldrich.com Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material.

The 1,4-diaminobutane (B46682) core, once deprotected, provides two reactive sites that can form linkages with functional groups on polymer backbones, such as carboxylic acids, epoxides, or acyl chlorides, to form a crosslinked network. researchgate.netmdpi.com

The mechanism of covalent bond formation using the deprotected form of this compound (1,4-diaminobutane) typically involves nucleophilic attack of the primary amine groups on electrophilic sites within the polymer chains. scbt.com For example, in the crosslinking of polymers containing carboxylic acid groups, the amine can react to form stable amide bonds, often facilitated by coupling agents. mdpi.com

The design of the polymer network can be controlled by varying the concentration of the crosslinking agent. A higher concentration of 1,4-diaminobutane will lead to a higher crosslink density, resulting in a more rigid material with a higher modulus. researchgate.net Conversely, a lower concentration will produce a more flexible and swellable network. The steric hindrance provided by the Boc group in the precursor allows for selective reactions, and its removal can be timed to control the onset of crosslinking, offering a degree of temporal control over the network formation process. scbt.com This ability to form robust networks through multi-point attachments is key to optimizing the mechanical properties and durability of the polymeric materials. scbt.com

Scaffold for Novel Polymer Architectures (e.g., Urea-Containing Polymers)

This compound is an effective scaffold for constructing novel polymer architectures, most notably urea-containing polymers or polyureas. The traditional synthesis of polyureas involves the use of highly reactive and toxic isocyanates. This compound offers a safer, isocyanate-free alternative, where it serves as a dicarbamate monomer. tue.nlresearchgate.net

In this approach, the Boc-protected diamine reacts with another diamine in a polycondensation reaction to form the polyurea backbone. tue.nlresearchgate.net This method allows for the synthesis of polyureas with high molecular weights. researchgate.net The resulting polymers possess urea linkages (-NH-CO-NH-) that are crucial for defining the material's final properties through extensive hydrogen bonding.

Beyond polyureas, the compound is also used to create other complex macromolecules. For example, it has been used as a building block in the synthesis of peptidomimetics—molecules that mimic the structure of peptides—which contain alkylurea units within their structure. researchgate.net This highlights the versatility of this compound as a foundational element for a range of polymer and macromolecular designs.

Advanced Chemical Tools and Reagents

Beyond its role in polymerization, this compound functions as a valuable intermediate in the development of advanced chemical tools and specialized reagents for various scientific applications.

Modifiers for Nanoparticle Surfaces (e.g., Iron Oxide Nanoparticles)

This compound is utilized in the surface modification of nanoparticles, particularly iron oxide nanoparticles (IONPs). These modified nanoparticles have applications in biotechnology and medicine, such as for cellular and small animal imaging and drug delivery. sigmaaldrich.comsigmaaldrich.com

The compound, referred to as N-Boc-1,4-butanediamine in this context (as typically one amine group reacts with the surface), is used to functionalize the surface of IONPs. For instance, it is an integral component in the modification of carboxy-silane coated iron oxide nanoparticles. sigmaaldrich.comsigmaaldrich.com The process involves attaching the molecule to the nanoparticle surface. The remaining Boc-protected amine can then be deprotected to expose a primary amine. This terminal amine group provides a reactive site for the further conjugation of biomolecules, targeting ligands, or therapeutic agents, thereby creating multifunctional nanocarriers for theranostic purposes. mdpi.com

Precursors for Specialized Reagents (e.g., p-Nitrophenoxycarbonyl Derivatives)

This compound serves as a precursor for the synthesis of more complex and reactive chemical reagents. A notable example is its conversion into p-nitrophenoxycarbonyl derivatives. researchgate.net

The synthesis involves reacting the mono-Boc-protected version of 1,4-butanediamine with p-nitrophenyl chloroformate. The resulting compound, 1-(4-nitrophenoxycarbonylamino)-4-(tert-butoxycarbonylamino)butane, is an activated reagent. The p-nitrophenoxycarbonyl group is a good leaving group, making this derivative a useful tool for introducing the Boc-protected aminobutyl moiety into other molecules, particularly in solid-phase synthesis. researchgate.net These types of reagents have been successfully employed in the synthesis of enkephalin analogues and other peptidomimetics containing alkylurea units. researchgate.net Additionally, N-Boc-1,4-butanediamine can be reacted with hydrazine (B178648) dicarboxylates to form semicarbazides, which are themselves precursors for creating functionalized urazoles, another class of specialized reagents. acs.org

Iv. Computational and Spectroscopic Investigations

Conformational Analysis and Molecular Dynamics

The flexibility of the butane-1,4-diyl chain and the presence of the bulky tert-butoxycarbonyl (Boc) protecting groups give rise to a complex conformational landscape for N,N'-Di-Boc-1,4-butanediamine. Computational modeling is crucial for exploring the potential energy surface and identifying stable conformers.

While specific ab initio molecular dynamics (AIMD) studies on this compound are not extensively documented, the principles can be understood from studies on the parent compound, 1,4-butanediamine (also known as putrescine) stenutz.eunist.govchemeo.com. AIMD simulations for 1,4-butanediamine would track the movement of atoms over time by solving the equations of motion on a potential energy surface calculated using quantum mechanics.

These simulations reveal the dynamic interplay of intra- and intermolecular forces. For a molecule like 1,4-butanediamine, key areas of investigation include the dynamics of the terminal amino groups and the conformational transitions within the central alkyl chain (e.g., gauche-anti torsions). Such studies provide a detailed picture of how the molecule explores its conformational space in the gas phase or in solution, offering insights into hydrogen bonding dynamics and structural flexibility that are foundational for understanding its Boc-protected analogue.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and electronic structure of molecules. For compounds analogous to this compound, such as other Boc-protected amines, DFT calculations are routinely performed to optimize the molecular structure and calculate various properties amrita.edunih.govresearchgate.net.

A typical DFT study involves optimizing the geometry of this compound to find its lowest energy conformation. This is often achieved using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) amrita.edunih.govresearchgate.net. The calculations yield precise information on bond lengths, bond angles, and dihedral angles. Frontier molecular orbital analysis (HOMO-LUMO) is also conducted to understand the molecule's reactivity and stability amrita.edunih.gov.

Below is an interactive table summarizing typical geometrical parameters that would be determined for the optimized structure of this compound through DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C (carbonyl) | O (carbonyl) | - | - | ~1.23 Å |

| Bond Length | C (carbonyl) | N (amide) | - | - | ~1.36 Å |

| Bond Length | N (amide) | C (butyl) | - | - | ~1.46 Å |

| Bond Length | C (butyl) | C (butyl) | - | - | ~1.54 Å |

| Bond Angle | O | C (carbonyl) | N (amide) | - | ~125° |

| Bond Angle | C (carbonyl) | N (amide) | C (butyl) | - | ~121° |

| Dihedral Angle | C1 (butyl) | C2 (butyl) | C3 (butyl) | C4 (butyl) | ~180° (anti) |

Note: These values are illustrative and based on standard bond lengths and angles for similar functional groups.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides an experimental fingerprint of a molecule based on its vibrational modes. When combined with computational methods, it allows for a detailed assignment of spectral features to specific molecular motions.

The vibrational spectra of this compound can be interpreted by comparison with related, simpler molecules and through theoretical calculations. The spectrum of the parent 1,4-butanediamine shows characteristic N-H stretching, bending, and wagging modes, as well as C-H and C-C stretching and bending modes from the alkyl chain nist.govnist.gov.

For Boc-protected amines, new, strong vibrational bands appear. The most prominent are the C=O stretching of the carbamate (B1207046) group, typically seen in the region of 1680-1720 cm⁻¹, and the N-H stretching of the amide, usually around 3300-3400 cm⁻¹. Other characteristic vibrations include the C-N stretching and the vibrations associated with the tert-butyl group amrita.edunih.gov. Theoretical calculations using DFT are essential for accurately assigning these complex vibrational modes. This is often accomplished through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode amrita.edunih.gov.

The vibrational spectrum of a flexible molecule like this compound is a superposition of the spectra of all conformations present at a given temperature. Certain vibrational modes, particularly those in the "fingerprint" region (below 1500 cm⁻¹), are highly sensitive to the molecular conformation.

For instance, the C-C stretching and CH₂ rocking modes of the butane (B89635) backbone can differ significantly between the anti and gauche conformers. By comparing experimental FT-IR and Raman spectra with the theoretically predicted spectra for different stable conformers, it is possible to gain insights into the dominant conformation in the solid state or in solution. Conformational analysis of related heterocyclic systems has demonstrated how steric and electronic factors, such as hydrogen bonding and anomeric effects, dictate the preferred molecular shape, which is directly reflected in the vibrational spectra westernsydney.edu.au.

The following table presents a hypothetical assignment of key vibrational frequencies for this compound based on DFT calculations and data from analogous molecules.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3350 | N-H Stretch | Amide N-H stretching |

| ~2970 | C-H Stretch | Asymmetric stretching of CH₃ in Boc |

| ~2930 | C-H Stretch | Asymmetric stretching of CH₂ in butane |

| ~1690 | C=O Stretch | Carbonyl stretching of carbamate |

| ~1520 | N-H Bend | Amide II band (N-H bending & C-N stretching) |

| ~1250 | C-N Stretch | C-N stretching of the carbamate |

| ~1160 | C-O Stretch | C-O stretching of the carbamate |

Mechanistic Insights through Computational Chemistry

Computational chemistry serves as a "computational microscope" to explore reaction mechanisms that are difficult to probe experimentally. For this compound, this can involve modeling its synthesis or its role in subsequent reactions. For example, DFT can be used to model the reaction pathway for the Boc protection of 1,4-butanediamine.

By calculating the energies of reactants, transition states, and products, chemists can understand the thermodynamics and kinetics of the reaction. For instance, modeling the selective mono-Boc protection of a diamine can reveal why one amino group reacts preferentially over the other, often due to subtle electronic or steric effects scielo.org.mx. These computational studies can elucidate the role of solvents and catalysts, predict potential byproducts, and guide the optimization of reaction conditions to improve yield and selectivity in the synthesis and application of this compound.

Study of Reaction Pathways and Transition States in Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model the derivatization reactions of this compound. Such studies would map the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products.

A key focus of these investigations is the characterization of transition states—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates and feasibility. For the derivatization of this compound, computational studies could explore reactions such as the alkylation or acylation of the deprotected amine groups, following the removal of the Boc protecting group.

Table 1: Hypothetical Computationally Derived Thermodynamic Data for a Derivatization Step

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Electronic Energy (kcal/mol) | 0.00 | +15.8 | -25.2 |

| Relative Enthalpy (kcal/mol) | 0.00 | +16.2 | -24.9 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +17.5 | -23.7 |

This table represents hypothetical data for a single derivatization step, illustrating the type of information that would be obtained from a computational study of a reaction pathway involving a derivative of this compound.

These theoretical calculations can be corroborated with experimental spectroscopic data. For instance, in-situ monitoring of a reaction using techniques like FTIR or NMR spectroscopy can help identify intermediates, providing evidence for the computationally predicted reaction pathway.

Exploration of Catalytic Cycles Involving this compound Derived Ligands

This compound can serve as a precursor to bidentate ligands that can coordinate with transition metals to form catalysts. The Boc groups would first be removed, and the resulting diamine could be further functionalized to create a ligand with specific electronic and steric properties. These ligands can then be complexed with metals like palladium, platinum, or rhodium.

Computational modeling is instrumental in elucidating the mechanisms of catalytic cycles involving such ligands. A typical catalytic cycle consists of several key steps: oxidative addition, migratory insertion, and reductive elimination. DFT calculations can model each of these steps, providing insights into the geometry and energetics of the intermediates and transition states.

For example, in a hypothetical palladium-catalyzed cross-coupling reaction, a ligand derived from 1,4-butanediamine would coordinate to the palladium center. Computational studies could determine the preferred coordination mode and its influence on the catalytic activity. The electronic properties of the ligand, such as its ability to donate or accept electron density, can significantly impact the rates of the individual steps in the catalytic cycle.

Table 2: Hypothetical Calculated Energy Barriers for Steps in a Catalytic Cycle

| Catalytic Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | [Pd(L)] | 12.5 |

| Migratory Insertion | [Pd(L)(R1)(R2)] | 8.2 |

| Reductive Elimination | [Pd(L)(R1-R2)] | 18.9 |

L represents a ligand derived from 1,4-butanediamine. This table provides a conceptual overview of the kind of data generated through computational exploration of a catalytic cycle.

Spectroscopic techniques are essential for characterizing the metal-ligand complexes that act as catalysts. NMR spectroscopy (¹H, ¹³C, ³¹P if applicable) can provide information about the structure and bonding within the complex. UV-Vis spectroscopy can be used to study the electronic transitions and stability of the catalyst. The combination of these experimental techniques with computational modeling provides a comprehensive understanding of the catalytic system. While specific research directly on this compound in this context is limited, the application of these investigative methods is a standard and powerful approach in modern catalyst design and mechanistic studies.

V. Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways for N,N'-Di-Boc-1,4-butanediamine

The traditional synthesis of this compound, while effective, often relies on methods that may not align with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes. A significant challenge in the synthesis of Boc-protected diamines is achieving selective mono- or di-protection, often resulting in a mixture of products. sigmaaldrich.com

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity of the desired di-protected product. nih.gov The application of flow chemistry could minimize the formation of mono-protected and unprotected diamines, thus reducing waste and simplifying purification. nih.gov

Green Solvents and Catalysts: A shift towards more environmentally benign solvents and the use of reusable catalysts are central to sustainable synthesis. Research into solid-supported catalysts and ionic liquids for Boc protection is an active area. organic-chemistry.org For instance, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

Alternative Reagents: Exploring alternatives to traditional Boc-protection reagents that are more atom-economical and generate less waste is a promising direction. The use of in situ generated HCl from sources like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727) has been demonstrated for the efficient mono-Boc protection of diamines and could be adapted for di-protection. scielo.org.mx

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, and potential for scalability. nih.gov |

| Green Catalysts | Reduced environmental impact, catalyst reusability, and simplified product purification. organic-chemistry.org |

| Alternative Reagents | Increased atom economy, reduced waste generation, and milder reaction conditions. scielo.org.mx |

Exploration of this compound as a Scaffold for Chiral Ligands and Organocatalysts

The development of novel chiral ligands and organocatalysts is crucial for asymmetric synthesis. While this compound itself is achiral, its flexible butane-1,4-diamine backbone, once deprotected, provides an excellent scaffold for the synthesis of chiral ligands.

Potential Applications:

Chiral Diamine Ligands: Upon removal of the Boc groups, the resulting 1,4-butanediamine can be functionalized with chiral auxiliaries to create novel bidentate ligands. These ligands can then be complexed with transition metals to catalyze a variety of asymmetric reactions. The synthesis of chiral salen-type ligands from monoprotected diaminotetralins highlights a similar approach. ua.es

Organocatalysts: The diamine scaffold can be incorporated into more complex molecular architectures to create purely organic catalysts. For example, chiral diamines are key components in many successful organocatalysts for reactions such as aldol (B89426) and Michael additions. scielo.org.mx The modular nature of synthesizing ligands from a diamine scaffold allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.

| Catalyst Type | Potential Role of 1,4-Butanediamine Scaffold | Example of Related Asymmetric Reactions |

| Chiral Metal Complexes | As a backbone for bidentate phosphine, amine, or mixed donor ligands. | Asymmetric hydrogenation, conjugate reduction, and cycloisomerization. nih.gov |

| Organocatalysts | As a core structural element in chiral ureas, thioureas, or bifunctional amine catalysts. | Asymmetric transfer hydrogenation, aldol reaction, Michael addition. scielo.org.mx |

Integration into Supramolecular Assemblies and Functional Materials

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and the development of functional materials. The Boc groups of this compound can play a significant role in directing self-assembly through non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Emerging Research Areas:

Supramolecular Polymers: The interplay of hydrogen bonding between the carbamate (B1207046) groups and the flexibility of the butyl chain could enable the formation of one-dimensional supramolecular polymers. Molecular dynamics simulations have been used to study the self-assembly patterns of other diamine derivatives, revealing how subtle changes in molecular structure can influence the resulting morphology. researchgate.net

Functional Materials: The incorporation of this compound into larger molecular frameworks could lead to the development of novel functional materials. For instance, the Boc-protected diamine moiety has been used in metal-organic frameworks (MOFs) to enhance CO₂ recyclability under humid conditions by creating a hydrophobic environment. acs.org

Drug Delivery Systems: The hydrophobic nature of the Boc groups combined with the diamine backbone could be exploited in the design of amphiphilic molecules for drug delivery applications. After self-assembly into micelles or vesicles, the Boc groups could be cleaved to trigger the release of an encapsulated cargo.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into reaction mechanisms, predict the properties of new materials, and guide experimental design, thereby accelerating the pace of discovery.

Future Computational Studies:

Predictive Synthesis: Quantum mechanical calculations could be employed to model the reaction pathways for the synthesis of this compound, helping to identify optimal conditions for maximizing yield and minimizing byproducts. This could be particularly useful in the development of selective and sustainable synthetic methods.

Self-Assembly Simulation: Molecular dynamics (MD) simulations can be a powerful tool to predict and understand the self-assembly behavior of this compound and its derivatives. nih.gov Such simulations can reveal the key intermolecular interactions that drive the formation of supramolecular structures and provide insights into the morphology of the resulting assemblies. researchgate.net For example, MD simulations have been used to study the self-assembly of peptide nanotubes, guiding the experimental conditions for their formation. nih.govmdpi.com

Materials Design: Computational modeling can be used to predict the properties of materials incorporating the this compound scaffold. For example, simulations could be used to screen for ligands with optimal binding affinities for specific metal ions or to predict the mechanical and thermal properties of new polymers.

| Computational Method | Application to this compound Research |

| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms for synthesis and predicting spectroscopic properties. |

| Molecular Dynamics (MD) | Simulating self-assembly into supramolecular structures and predicting material morphologies. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Designing derivatives with specific biological activities or material properties. |

Q & A

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Key for identifying Boc group signals (δ ~1.4 ppm for tert-butyl carbons) and backbone structure. For derivatives, compare shifts post-deprotection or functionalization .

- FTIR : Confirm Boc C=O stretching (~1680–1720 cm⁻¹) and N-H absence post-protection.

- Mass spectrometry : HR-ESI-MS or MALDI-TOF for exact mass verification .

Advanced Research Questions

Q. How is This compound applied in bioreducible polycations for gene delivery?

- Methodology : The compound is copolymerized with 4-amino-1-butanol (ABOL) and cystaminebisacrylamide (CBA) to form poly(amido amine) (PAA) polymers. Boc deprotection exposes primary amines for fluorination, enhancing cellular uptake and endosomal escape. These polymers exhibit redox-sensitive degradation via disulfide bonds, enabling controlled DNA/RNA release .

Q. What challenges arise during Boc deprotection, and how are side reactions minimized?

- Challenges : Acidic deprotection (e.g., TFA) may hydrolyze ester linkages or degrade sensitive functional groups.

- Optimization :

- Use mild conditions (e.g., 20% TFA in DCM for 2–4 hours at 0–4°C).

- Quench with cold ether to precipitate product and remove excess acid.

- Monitor reaction progress via TLC or in-situ NMR to avoid over-exposure .

Q. How does This compound contribute to the stability of metal-organic frameworks (MOFs) in biosensing?

- Methodology : While not directly cited in MOF synthesis, structurally similar diamines (e.g., N,N,N',N'-tetramethyl-1,4-butanediamine) act as ligands or templates. Boc-protected variants may enhance MOF stability by reducing amine reactivity during synthesis, enabling controlled porosity for biomolecule encapsulation (e.g., enzymes or DNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.